2,4-bis(2-phenylpropan-2-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-bis(2-phenylpropan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O/c1-23(2,18-11-7-5-8-12-18)20-15-16-22(25)21(17-20)24(3,4)19-13-9-6-10-14-19/h5-17,25H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMUYQRFTLHAARI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C(C)(C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029241 | |

| Record name | 2,4-Bis(1-methyl-1-phenylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid | |

| Record name | Phenol, 2,4-bis(1-methyl-1-phenylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2772-45-4 | |

| Record name | 2,4-Dicumylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2772-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Bis(alpha,alpha-dimethylbenzyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002772454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,4-bis(1-methyl-1-phenylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Bis(1-methyl-1-phenylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-bis(1-methyl-1-phenylethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-BIS(.ALPHA.,.ALPHA.-DIMETHYLBENZYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U10Z6U3JP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dicumylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-dicumylphenol (CAS No: 2772-45-4), an organic compound utilized as an antioxidant and as an intermediate in the synthesis of UV stabilizers.[1] The information presented herein is intended to support research and development activities by providing key data and standardized experimental methodologies.

Chemical Identity and Structure

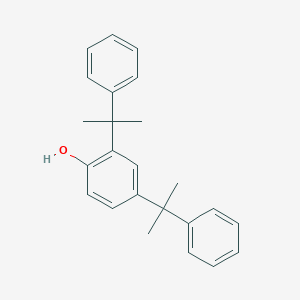

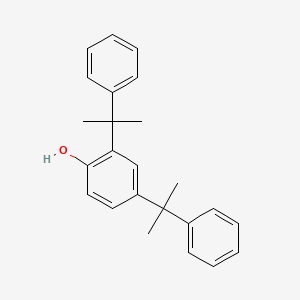

-

IUPAC Name: 2,4-bis(2-phenylpropan-2-yl)phenol[2]

-

Synonyms: 2,4-Bis(α,α-dimethylbenzyl)phenol, 2,4-Di-alpha-cumylphenol[3][4]

-

Molecular Structure:

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of 2,4-dicumylphenol, compiled from various sources.

| Property | Value | Source(s) |

| Molecular Weight | 330.46 g/mol | [2][3][5] |

| Appearance | White to light yellow crystalline solid.[3][4] Pale yellow liquid above 70°C.[1] | [1][3][4] |

| Melting Point | 63-65 °C | [3][4] |

| 65.5-67 °C | [5] | |

| ~66 °C | [1] | |

| Boiling Point | 206 °C @ 15 mmHg | [3][4] |

| 190-196 °C @ 0.5 Torr | [5] | |

| 441.1 °C @ 760 mmHg | [7] | |

| Density | 1.063 g/cm³ (@ 20°C) | [3][5] |

| ~1.04 g/cm³ (@ 70°C) | [1] | |

| Solubility | Soluble in Methanol.[3] Slightly soluble in water. | [3] |

| pKa | 10.71 ± 0.10 (Predicted) | [3] |

| LogP (Octanol-Water Partition Coefficient) | 6.85 | [7] |

| 7.2 | [2] | |

| Flash Point | 204.9 °C | [3][7] |

| ~300 °C | [1] | |

| Vapor Pressure | 2.15 x 10⁻⁸ mmHg @ 25°C | [3] |

| Refractive Index | 1.6380 (Estimate) | [3] |

| 1.579 | [7] |

Experimental Protocols

This section outlines the detailed methodologies for the determination of the key physicochemical properties of 2,4-dicumylphenol.

3.1. Melting Point Determination (Capillary Method)

The melting point is determined by heating a small, powdered sample in a sealed capillary tube.[1][3] The sample is heated slowly in a calibrated apparatus (e.g., a Mel-Temp or Thiele tube).[5] The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid.[5] A narrow melting range (0.5-1.0°C) is indicative of a pure compound.[5]

3.2. Boiling Point Determination (Distillation Method)

For compounds that are stable at their boiling point, simple distillation is employed. The compound is heated in a distillation flask, and the temperature of the vapor that distills is measured by a thermometer placed at the vapor outlet. The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. For high-boiling compounds like 2,4-dicumylphenol, vacuum distillation is necessary to prevent decomposition. The procedure is similar, but the system pressure is reduced, and the boiling point is recorded along with the corresponding pressure.

3.3. Solubility Determination (Shake-Flask Method)

The solubility of 2,4-dicumylphenol in various solvents is determined using the shake-flask method. An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The saturated solution is then filtered to remove undissolved solid, and the concentration of 2,4-dicumylphenol in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

3.4. pKa Determination (Spectrometric Titration)

The acid dissociation constant (pKa) can be determined by spectrometric titration. A solution of 2,4-dicumylphenol is prepared in a suitable solvent mixture (e.g., acetonitrile-water). The UV-Vis spectrum of the solution is recorded at various pH values. The pKa is calculated from the changes in absorbance at a wavelength where the protonated and deprotonated forms of the phenol have different molar absorptivities.

3.5. LogP Determination (HPLC Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and can be estimated using reverse-phase high-performance liquid chromatography (RP-HPLC). A calibration curve is generated by plotting the logarithm of the retention times (log k) of a series of standard compounds against their known LogP values. The retention time of 2,4-dicumylphenol is then measured under the same chromatographic conditions, and its LogP value is interpolated from the calibration curve.

3.6. Spectroscopic Analysis

-

UV-Vis Spectroscopy: A solution of 2,4-dicumylphenol in a UV-transparent solvent (e.g., methanol or ethanol) is prepared. The absorbance spectrum is recorded using a spectrophotometer, typically over a range of 200-400 nm, to identify the wavelengths of maximum absorbance (λmax) corresponding to π → π* electronic transitions in the aromatic rings.

-

Infrared (IR) Spectroscopy: The IR spectrum can be obtained from a solid sample prepared as a thin film by dissolving the compound in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[7] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation. The spectrum reveals characteristic absorption bands for functional groups, such as the O-H stretch of the phenolic hydroxyl group and C-H and C=C stretches of the aromatic rings.

-

¹H NMR Spectroscopy: A sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and a small amount of a reference standard like tetramethylsilane (TMS) is added. The ¹H NMR spectrum provides information on the chemical environment of the different protons in the molecule, their integration (ratio), and their spin-spin coupling interactions, which is crucial for structural elucidation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of the sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column. The separated components then enter a mass spectrometer, which provides a mass spectrum corresponding to the fragmentation pattern of the molecule. This technique is used for both identification and quantification.[4]

3.7. X-ray Crystallography

To determine the precise three-dimensional atomic structure, a single crystal of 2,4-dicumylphenol is required. This is typically grown by slow evaporation of a saturated solution. The crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is analyzed to determine the arrangement of atoms within the crystal lattice, providing definitive structural information.

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of 2,4-dicumylphenol.

References

- 1. CN102690174B - The method of 4-cumyl phenol and 2,4-dicumyl phenol is produced with phenolic tar - Google Patents [patents.google.com]

- 2. CN102690174A - Method for producing 4-cumylphenol and 2.4-dicumylphenol by using phenolic tar - Google Patents [patents.google.com]

- 3. CN1884245A - Process for preparing 2,4-dicumyl phenol - Google Patents [patents.google.com]

- 4. environmentalgenome.org [environmentalgenome.org]

- 5. CN102336633B - Preparation method of 2,4-dicumyl phenol - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

2,4-bis(2-phenylpropan-2-yl)phenol molecular structure and IUPAC name

An In-depth Technical Guide to 2,4-bis(2-phenylpropan-2-yl)phenol

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and key applications of this compound, a sterically hindered phenolic compound of significant interest to researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Identification

This compound, also known by its common name 2,4-dicumylphenol, is an organic compound characterized by a phenol core substituted with two bulky 2-phenylpropan-2-yl (or cumyl) groups at the ortho and para positions of the phenolic ring.[1] This substitution pattern imparts unique steric and electronic properties to the molecule.

IUPAC Name: this compound[2][3][4]

Synonyms:

Chemical Structure:

Physicochemical and Computed Data

A summary of the key quantitative data for this compound is presented below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₂₆O | [2][3][4] |

| Molecular Weight | 330.46 g/mol | [3] |

| CAS Number | 2772-45-4 | [1][2][3] |

| InChI Key | FMUYQRFTLHAARI-UHFFFAOYSA-N | [1][2][5] |

| logP (Octanol/Water) | 6.044 | [6] |

| Melting Point (Tfus) | Data not consistently available in searches | |

| Boiling Point (Tboil) | Data not consistently available in searches |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Alkylation

The primary method for synthesizing this compound is through the acid-catalyzed Friedel-Crafts alkylation of phenol with α-methylstyrene.[7] The reaction proceeds via the formation of a stable tertiary carbocation from α-methylstyrene, which then acts as an electrophile, attacking the electron-rich phenol ring.

Materials:

-

Phenol (PhOH)

-

α-Methylstyrene (AMS)

-

p-Toluenesulfonic acid (catalyst)

-

Sodium bicarbonate (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Diethyl ether (for extraction)

-

Distilled water

Procedure:

-

To a reaction flask, add phenol (1.0 eq) and p-toluenesulfonic acid (0.001 eq).[8]

-

Heat the mixture to a temperature range of 80°C to 90°C.[8]

-

Slowly add α-methylstyrene (1.2 eq) to the mixture over a period of 300 minutes while maintaining the temperature.[8]

-

After the addition of α-methylstyrene is complete, continue to stir the reaction mixture at the same temperature for an additional 60 minutes to ensure the reaction goes to completion.[8]

-

For neutralization, prepare a solution of sodium bicarbonate (0.001 eq) in distilled water and add it to the reaction mixture at 90-100°C, stirring for 60 minutes.[8]

-

To remove water, perform vacuum distillation at 120°C for 120 minutes.[8]

-

The resulting crude product can be further purified. One method involves extraction with diethyl ether, drying the organic phase with anhydrous magnesium sulfate, and removing the solvent under reduced pressure.[9] For higher purity, a two-step recrystallization process can be employed.[10]

Signaling Pathways and Mechanisms of Action

The prominent application of this compound as an antioxidant is attributed to its ability to act as a radical scavenger.[1] The primary mechanism is through Hydrogen Atom Transfer (HAT).[1][7]

Hydrogen Atom Transfer (HAT) Mechanism

In the HAT mechanism, the phenolic hydroxyl group donates its hydrogen atom to a reactive free radical (R•), thereby neutralizing the radical and preventing it from causing oxidative damage to other molecules.[1][7] This process results in the formation of a stable phenoxyl radical. The steric hindrance provided by the bulky 2-phenylpropan-2-yl groups at the ortho and para positions helps to stabilize this newly formed radical, preventing it from participating in further undesirable reactions.[1]

Caption: Hydrogen Atom Transfer (HAT) mechanism of this compound.

Experimental Workflow: Synthesis and Purification

The general workflow for the laboratory synthesis and subsequent purification of this compound is outlined below.

Caption: General workflow for the synthesis and purification of the target compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 2,4-Dimethylphenol synthesis - chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mechanistic aspects of hydrogen abstraction for phenolic antioxidants. Electronic structure and topological electron density analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. CN1884245A - Process for preparing 2,4-dicumyl phenol - Google Patents [patents.google.com]

- 6. Alkylation of phenol with .alpha.-methylstyrene, propylene, butenes, isoamylene, 1-octene, and diisobutylene: heterogeneous vs. homogeneous catalysts | Semantic Scholar [semanticscholar.org]

- 7. This compound | 2772-45-4 | Benchchem [benchchem.com]

- 8. KR101877491B1 - AN α-METHYL STYRENATED PHENOL MIXTURE, A NON-REACTIVE DILUENT COMPRINSING THE SAME, AND A METHOD FOR MANUFACTURING THE SAME - Google Patents [patents.google.com]

- 9. Solvent-Free Preparation of Novel 2-[Phenyl (Pyridine-2-Ylamino) Methyl] Phenols as Pseudo-Betti Processor for Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of 2,4-bis(2-phenylpropan-2-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2,4-bis(2-phenylpropan-2-yl)phenol, a significant intermediate in the production of fine chemicals such as UV absorbers and surfactants.[1] This document details the prevalent synthesis methodologies, purification techniques, and includes structured data and experimental protocols to assist researchers in their laboratory and development endeavors.

Synthesis of this compound

The primary industrial and laboratory-scale synthesis of this compound, also known as 2,4-dicumylphenol, is achieved through the Friedel-Crafts alkylation of phenol with α-methylstyrene in the presence of an acidic catalyst.[1][2][3] The reaction involves the electrophilic substitution of two cumyl groups onto the phenol ring, predominantly at the ortho and para positions.

The choice of catalyst is a critical factor influencing the selectivity towards the desired 2,4-disubstituted product over other isomers like p-cumylphenol or 2,6-dicumylphenol.[1][4] Various homogeneous and heterogeneous catalysts have been explored to optimize the yield and selectivity of this compound.

Catalytic Systems

A range of acidic catalysts have been reported for this alkylation reaction. These can be broadly categorized as:

-

Homogeneous Catalysts: These include Brønsted acids such as sulfuric acid, methanesulfonic acid, and p-toluenesulfonic acid (p-TSA), as well as Lewis acids.[1][5] While effective, their removal from the reaction mixture often requires neutralization and washing steps, which can be complex and generate significant wastewater.[1] A notable advancement is the use of a homogeneous composite catalyst system comprising a quaternary ammonium salt and p-toluenesulfonic acid, which has been shown to enhance selectivity.[1]

-

Heterogeneous Catalysts: Solid acid catalysts offer the advantage of easier separation from the reaction product, typically through filtration.[1] Commonly used heterogeneous catalysts include strongly acidic cation exchange resins (e.g., Amberlyst 15), clays, and complexes of cation exchange resins with aluminum phenolate.[1][5][6] These catalysts can often be recycled, making the process more economical and environmentally friendly.

Reaction Parameters and Quantitative Data

The efficiency and selectivity of the synthesis are highly dependent on the reaction conditions. The following table summarizes key quantitative data from various reported methodologies.

| Catalyst System | Molar Ratio (Phenol:α-methylstyrene) | Temperature (°C) | Reaction Time (hours) | Phenol Conversion (%) | Selectivity for 2,4-dicumylphenol (%) | Reference |

| Sulfuric acid, Methanesulfonic acid, Polyphosphoric acid | Not specified | Not specified | Not specified | Not specified | p-cumylphenol is the main product | [1] |

| Cation exchange resin, p-toluenesulfonic acid | Not specified | Not specified | Not specified | Not specified | 50 - 60 | [1] |

| Strong acid cation exchange resin and aluminum phenolate complex | 1 : 2 to 1 : 4 | 70 - 130 | 2 - 7 | Approx. 100 | 79 - 82 | [1][6] |

| Quaternary ammonium salt and p-toluenesulfonic acid homogeneous composite | Not specified | Not specified | Not specified | 100 | 85 - 90 | [1] |

Experimental Protocol: Synthesis using a Heterogeneous Catalyst

This protocol is a representative procedure based on the use of a strong acid cation exchange resin complexed with aluminum phenolate, which offers high selectivity and ease of catalyst removal.[6]

Materials:

-

Phenol

-

α-Methylstyrene

-

Strongly acidic macroporous cation exchange resin-aluminum phenolate complex catalyst

-

Nitrogen gas supply

-

Reaction vessel equipped with a stirrer, thermometer, dropping funnel, and reflux condenser

Procedure:

-

Charge the reaction vessel with phenol and the catalyst (1-15% by weight of phenol).[6]

-

Heat the mixture to the reaction temperature of 75-110°C under a nitrogen atmosphere with constant stirring.[6]

-

Add α-methylstyrene dropwise to the reaction mixture over a period of time. The molar ratio of phenol to α-methylstyrene should be maintained between 1:2 and 1:3.[6]

-

After the addition is complete, continue the reaction for 3-6 hours at the same temperature.[6]

-

Monitor the reaction progress by techniques such as Gas Chromatography (GC) to determine the conversion of phenol and the formation of the product.

-

Once the reaction is complete, cool the mixture.

-

Separate the solid catalyst from the product mixture by filtration. The catalyst can be washed with a suitable solvent and potentially reused.

-

The crude product is then ready for purification.

Purification of this compound

The crude product from the synthesis typically contains unreacted starting materials, the catalyst, and various isomers of cumylphenol. Several purification techniques can be employed to isolate this compound with high purity.

Purification Methods

-

Vacuum Distillation: This method is effective for removing lower boiling point impurities such as unreacted phenol and α-methylstyrene.[7] High vacuum distillation at pressures between 10 and 350 Pa is recommended.[6]

-

Crystallization:

-

Melt Crystallization: This technique involves partially melting the crude product and then slowly cooling it to crystallize the desired isomer. The impurities remain concentrated in the molten phase.[7]

-

Recrystallization from Solvents: A highly effective method for achieving high purity. A two-step recrystallization process using different solvents has been reported to yield purities greater than 99%.[8] The choice of solvent is crucial and depends on the solubility characteristics of the product and impurities.

-

Quantitative Data on Purification

| Purification Method | Achieved Purity (%) | Reference |

| Two-step recrystallization | > 99 | [8] |

| Melt crystallization | > 99 | [7] |

Experimental Protocol: Two-Step Recrystallization

This protocol provides a general guideline for a two-step recrystallization process to achieve high-purity this compound.[8]

Materials:

-

Crude this compound

-

Two different suitable solvents (e.g., a nonpolar solvent like hexane and a slightly more polar solvent like a hexane/toluene mixture)

-

Crystallization vessel

-

Filtration apparatus

Procedure:

Step 1: First Recrystallization

-

Dissolve the crude product in a minimal amount of the first hot solvent (e.g., hexane).

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Step 2: Second Recrystallization

-

Dissolve the crystals obtained from Step 1 in a minimal amount of the second hot solvent or solvent mixture (e.g., hexane/toluene).

-

Repeat the cooling, crystallization, filtration, and washing steps as described above.

-

Dry the final product under vacuum to obtain high-purity this compound.

-

Characterize the final product for purity using techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

The synthesis of this compound via the alkylation of phenol with α-methylstyrene is a well-established process. The key to a successful and efficient synthesis lies in the selection of an appropriate catalytic system and the optimization of reaction parameters to maximize selectivity towards the desired product. Subsequent purification, particularly through a multi-step recrystallization process, is crucial for obtaining a high-purity final product suitable for its intended applications in the fine chemical industry. This guide provides the necessary technical details to enable researchers to reproduce and further innovate upon these established methodologies.

References

- 1. CN102336633B - Preparation method of 2,4-dicumyl phenol - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Alkylation of phenol with .alpha.-methylstyrene, propylene, butenes, isoamylene, 1-octene, and diisobutylene: heterogeneous vs. homogeneous catalysts | Semantic Scholar [semanticscholar.org]

- 4. KR101877491B1 - AN α-METHYL STYRENATED PHENOL MIXTURE, A NON-REACTIVE DILUENT COMPRINSING THE SAME, AND A METHOD FOR MANUFACTURING THE SAME - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN1884245A - Process for preparing 2,4-dicumyl phenol - Google Patents [patents.google.com]

- 7. WO2000014043A1 - Purification of alkylated phenols by melt crystallization - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Solubility of 2,4-Dicumylphenol in Organic Solvents: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the solubility of 2,4-dicumylphenol in various organic solvents. The document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who utilize 2,4-dicumylphenol in their work. This guide covers available solubility data, experimental protocols for solubility determination, and a visualization of its typical synthesis pathway.

Physical and Chemical Properties

2,4-Dicumylphenol is a chemical intermediate primarily used in the manufacturing of antioxidants and UV stabilizers.[1] Its physical state at room temperature is a white to light yellow solid. Key physical and chemical properties are summarized in the table below, as these characteristics influence its solubility behavior.

| Property | Value |

| Molecular Formula | C24H26O |

| Molecular Weight | 330.46 g/mol [2] |

| Melting Point | 63-65 °C |

| Boiling Point | 441.1 °C at 760 mmHg |

| LogP (Octanol-Water Partition Coefficient) | 6.85 |

Solubility Data

Quantitative solubility data for 2,4-dicumylphenol in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and information derived from purification methods in patents provide valuable insights into its solubility characteristics.

| Solvent | Solubility | Remarks |

| Methanol | Soluble | A patent describes the use of a methanol, ethanol, and isopropanol mixture for recrystallization, indicating solubility in these lower alcohols.[3] |

| Ethanol | Implied Soluble | Used in a solvent mixture for recrystallization.[3] |

| Isopropanol | Implied Soluble | Used in a solvent mixture for recrystallization.[3] |

| Toluene | Implied Soluble | A patent specifies a mixture of ethylene dichloride and toluene for crystallization, suggesting solubility.[3] |

| Ethylene Dichloride | Implied Soluble | Used in a solvent mixture for crystallization.[3] |

The high LogP value of 6.85 suggests that 2,4-dicumylphenol is significantly more soluble in nonpolar organic solvents than in water.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid compound like 2,4-dicumylphenol in an organic solvent, based on the widely used shake-flask method.

Objective: To determine the saturation solubility of 2,4-dicumylphenol in a selected organic solvent at a specific temperature.

Materials:

-

2,4-Dicumylphenol (solid)

-

Selected organic solvent (e.g., methanol, toluene)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 2,4-dicumylphenol to a series of vials.

-

Pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature.

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the constant temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.

-

Dilute the filtered sample to a known volume with the same organic solvent.

-

-

Quantification:

-

Analyze the concentration of 2,4-dicumylphenol in the diluted sample using a suitable analytical method. For instance, a UV-Vis spectrophotometer can be used if a standard calibration curve of absorbance versus concentration has been prepared.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), at the specified temperature.

-

Synthesis of 2,4-Dicumylphenol

The industrial synthesis of 2,4-dicumylphenol is typically achieved through the alkylation of phenol with α-methylstyrene. This reaction is catalyzed by an acid catalyst.

Caption: Industrial Synthesis of 2,4-Dicumylphenol.

Experimental Workflow for Synthesis

The following diagram illustrates a typical experimental workflow for the laboratory-scale synthesis and purification of 2,4-dicumylphenol.

Caption: Experimental Workflow for 2,4-Dicumylphenol Synthesis.

References

Spectroscopic Profile of 2,4-bis(2-phenylpropan-2-yl)phenol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectral data for 2,4-bis(2-phenylpropan-2-yl)phenol, a significant compound in various industrial applications, including as an antioxidant and a stabilizer for polymers. This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed spectroscopic information for identification, characterization, and quality control.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 2,4-Dicumylphenol

-

CAS Number: 2772-45-4

-

Molecular Formula: C₂₄H₂₆O

-

Molecular Weight: 330.46 g/mol

Spectral Data Summary

The following sections present a summary of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectral data for this compound are presented below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0 - 7.3 | Multiplet | 13H | Aromatic protons (C₆H₅ and substituted phenol ring) |

| ~4.5 - 5.5 | Singlet (broad) | 1H | Phenolic hydroxyl proton (-OH) |

| ~1.6 - 1.7 | Singlet | 12H | Methyl protons (-C(CH₃)₂) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 | C-OH of phenol ring |

| ~140 - 150 | Quaternary carbons of phenyl groups |

| ~125 - 135 | Aromatic carbons (CH) |

| ~115 - 125 | Substituted carbons on phenol ring |

| ~42 | Quaternary carbons of the propyl groups |

| ~30 | Methyl carbons (-C(CH₃)₂) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are summarized in the table below.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600 - 3200 | Strong, Broad | O-H stretch (phenolic hydroxyl group) |

| ~3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~3000 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1600 and ~1480 | Strong | C=C stretch (aromatic ring) |

| ~1200 | Strong | C-O stretch (phenol) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would be expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 330 | Moderate | [M]⁺ (Molecular ion) |

| 315 | High | [M - CH₃]⁺ |

| 211 | High | [M - C₉H₁₁]⁺ (Loss of a cumyl group) |

| 119 | High | [C₉H₁₁]⁺ (Cumyl cation) |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data described above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of 0-15 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0-200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty sample compartment and subtract it from the sample spectrum.

-

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via a direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Acquisition (EI Mode):

-

Set the electron energy to 70 eV.

-

Scan a mass range appropriate for the compound (e.g., m/z 50-500).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Data Acquisition Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

Thermal Stability and Degradation of 2,4-Dicumylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific studies on the thermal stability and degradation of 2,4-dicumylphenol. This guide, therefore, provides a comprehensive overview based on the analysis of structurally related compounds and general principles of thermal analysis. The experimental protocols and degradation pathways described are illustrative and should be adapted and validated for specific research applications.

Introduction

2,4-Dicumylphenol is a sterically hindered phenolic compound utilized as an antioxidant and stabilizer in various polymeric materials.[1] Its efficacy in these applications is intrinsically linked to its thermal stability. Understanding the thermal behavior of 2,4-dicumylphenol, including its decomposition onset, degradation products, and the underlying mechanisms, is critical for defining its processing limits, ensuring product quality, and assessing its environmental and safety profile. This technical guide synthesizes available data on the physicochemical properties of 2,4-dicumylphenol and extrapolates potential thermal degradation behavior based on analogous compounds.

Physicochemical Properties

A summary of the key physicochemical properties of 2,4-dicumylphenol is presented in Table 1. These properties are essential for designing and interpreting thermal analysis experiments.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₂₆O | [2][3] |

| Molecular Weight | 330.46 g/mol | [2][3] |

| Melting Point | 63-67 °C | [2][4] |

| Boiling Point | 190-196 °C at 0.5 Torr; 206 °C at 15 mmHg | [2][4] |

| Appearance | White to light yellow crystalline solid | [2] |

Thermal Stability Analysis: Methodologies and Expected Behavior

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental technique for determining the thermal stability of a material.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of 2,4-dicumylphenol (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The experiment should be conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). Key parameters to be determined include:

-

T_onset: The temperature at which significant mass loss begins.

-

T_peak: The temperature of the maximum rate of mass loss, determined from the peak of the derivative of the TGA curve (DTG).

-

Mass Loss Percentages: The percentage of mass lost at specific temperatures.

-

Char Yield: The percentage of residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of 2,4-dicumylphenol (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The experiment is typically run under an inert nitrogen atmosphere.

-

Temperature Program: The sample is heated at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point and expected decomposition region.

-

Data Analysis: The DSC thermogram plots heat flow (mW) versus temperature (°C). The key features to be identified are:

-

Melting Endotherm: A sharp endothermic peak corresponding to the melting of the crystalline solid.

-

Decomposition Exotherm/Endotherm: Decomposition processes can be either exothermic or endothermic and will appear as broad peaks at temperatures above the melting point.

-

Hypothetical Thermal Degradation Pathway and Products

In the absence of direct experimental data on the thermal degradation of 2,4-dicumylphenol, a plausible degradation pathway can be proposed based on the known decomposition of structurally similar compounds, such as dicumyl peroxide. The thermal decomposition of dicumyl peroxide is known to proceed via homolytic cleavage of the peroxide bond to form cumyloxy radicals, which can then undergo further reactions to yield products like α-methylstyrene, acetophenone, and methane.

For 2,4-dicumylphenol, the primary degradation is anticipated to be initiated by the cleavage of the carbon-carbon bonds of the cumyl substituents.

A simplified, hypothetical degradation pathway is illustrated below:

Caption: Hypothetical thermal degradation pathway of 2,4-dicumylphenol.

The expected primary degradation products would include:

-

Phenol: From the cleavage of both cumyl groups.

-

p-Cumylphenol: From the cleavage of the ortho-cumyl group.

-

o-Cumylphenol: From the cleavage of the para-cumyl group.

-

α-Methylstyrene: From the β-scission of the cumyl radical.

-

Cumene: From hydrogen abstraction by the cumyl radical.

At higher temperatures, these initial degradation products can undergo further reactions, leading to the formation of a complex mixture of aromatic hydrocarbons and ultimately a carbonaceous char.

Experimental Workflow for Degradation Product Analysis

To identify the actual thermal degradation products of 2,4-dicumylphenol, a pyrolysis study coupled with gas chromatography-mass spectrometry (GC-MS) would be the most effective approach.

Caption: Workflow for the analysis of thermal degradation products.

Proposed Protocol for Pyrolysis-GC-MS

-

Instrumentation: A pyrolysis unit directly coupled to a GC-MS system.

-

Sample Preparation: A small, accurately weighed amount of 2,4-dicumylphenol is placed in a pyrolysis tube.

-

Pyrolysis Conditions: The sample is rapidly heated to a set temperature (e.g., in the range of 300-700 °C) under an inert atmosphere. The pyrolysis products are then swept into the GC injection port.

-

GC-MS Conditions:

-

GC Column: A capillary column suitable for separating aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Oven Temperature Program: A temperature gradient is used to separate the pyrolysis products based on their boiling points.

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are collected over a suitable mass range (e.g., m/z 40-500).

-

-

Product Identification: The separated compounds are identified by comparing their mass spectra with reference spectra in a database (e.g., NIST) and by interpreting the fragmentation patterns.

Conclusion

While direct experimental data on the thermal stability and degradation of 2,4-dicumylphenol is currently lacking in the public domain, this technical guide provides a framework for its investigation. Based on the behavior of analogous compounds, it is hypothesized that the thermal degradation of 2,4-dicumylphenol is initiated by the cleavage of its cumyl substituents, leading to the formation of smaller phenolic compounds, α-methylstyrene, and cumene. For a definitive understanding, experimental studies employing TGA, DSC, and Pyrolysis-GC-MS are essential. The detailed protocols and hypothetical pathways presented herein serve as a valuable starting point for researchers and professionals in the field.

References

In-Depth Technical Guide on the Toxicological Data of 2,4-bis(2-phenylpropan-2-yl)phenol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the toxicology of 2,4-bis(2-phenylpropan-2-yl)phenol. A comprehensive search has revealed significant gaps in the toxicological data for this specific compound. Much of the detailed quantitative data and experimental protocols typically required for a full toxicological profile are not available in the public domain. Therefore, this guide also highlights these data gaps and provides information on structurally related compounds for context, with the explicit clarification that these are not data for this compound.

Introduction

This compound, also known as 2,4-dicumylphenol, is a substituted phenol characterized by two bulky phenylpropan-2-yl groups on the phenol ring. Its chemical structure suggests potential applications as an antioxidant or an intermediate in chemical synthesis. Despite its industrial relevance, a thorough investigation of its toxicological properties appears to be limited. This guide aims to consolidate the available data and clearly delineate the existing knowledge gaps.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 2772-45-4 | [1] |

| Molecular Formula | C24H26O | [1] |

| Molecular Weight | 330.46 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,4-Dicumylphenol, 2,4-Bis(1-methyl-1-phenylethyl)phenol | [1] |

| Physical Form | Solid | [2] |

Toxicological Data Summary

The toxicological data for this compound is sparse. The primary sources of information are Safety Data Sheets (SDS), which provide hazard classifications based on limited data.

Hazard Identification:

According to available SDS and chemical databases, this compound is classified with the following hazards:

-

GHS07: Warning[2]

-

Hazard Statements:

-

Precautionary Statements:

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

One study identified 2,4-bis(1-methyl-1-phenylethyl)-phenol as having a high Toxicological Priority Index (ToxPi) among chemicals found in recycled products, suggesting it as a candidate for further toxicological investigation.[3] However, this is a prioritization index and not a toxicological study itself.[3]

Quantitative Toxicological Data:

A thorough literature search did not yield any quantitative toxicological data such as:

-

LD50 (Lethal Dose, 50%)

-

NOAEL (No-Observed-Adverse-Effect Level)

-

LOAEL (Lowest-Observed-Adverse-Effect Level)

-

Reference Dose (RfD)

Safety Data Sheets for this compound explicitly state that "the chemical, physical, and toxicological properties have not been thoroughly investigated."[4]

Experimental Protocols

Detailed experimental protocols for toxicological assessments of this compound are not available in the reviewed literature. The existing hazard classifications are likely based on computational models (QSAR) or limited in-house data not publicly available.

Signaling Pathways and Mechanisms of Toxicity

There is no specific information in the public domain describing the signaling pathways or mechanisms of toxicity for this compound.

For context, phenolic compounds, in general, can exert toxicity through various mechanisms, including:

-

Oxidative stress: Phenols can be metabolized to reactive quinone species, which can lead to the generation of reactive oxygen species (ROS) and cellular damage.

-

Membrane damage: Due to their lipophilic nature, some phenols can intercalate into cell membranes, disrupting their integrity and function.

-

Protein denaturation: At high concentrations, phenols can denature proteins, leading to enzyme inhibition and disruption of cellular processes.

-

Endocrine disruption: Some substituted phenols are known to have endocrine-disrupting properties, often by interacting with hormone receptors.

It is important to emphasize that these are general mechanisms for phenolic compounds and have not been specifically demonstrated for this compound.

To illustrate a general workflow for toxicological assessment where data is lacking, the following diagram is provided.

References

An In-depth Technical Guide on the Environmental Fate of 2,4-Dicumylphenol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited direct experimental data exists in publicly available literature regarding the environmental fate of 2,4-dicumylphenol. This guide synthesizes available information on closely related analogue compounds, namely 2,4-dichlorophenol (2,4-DCP) and 2,4-dichlorophenoxyacetic acid (2,4-D), to infer potential environmental behaviors of 2,4-dicumylphenol. This approach has inherent limitations, and the information should be interpreted with caution.

Introduction

2,4-Dicumylphenol is a chemical compound used in various industrial applications. Its molecular structure consists of a phenol ring substituted with two cumyl groups at positions 2 and 4. While specific data on its environmental persistence and degradation are scarce, its classification as a substance that "May cause long lasting harmful effects to aquatic life" suggests the importance of understanding its environmental fate.[1] This guide will explore the potential environmental pathways of 2,4-dicumylphenol by examining the known behaviors of structurally similar phenols.

Physicochemical Properties

Understanding the basic physicochemical properties of a compound is crucial for predicting its environmental distribution.

| Property | Value | Source |

| Molecular Formula | C24H26O | PubChem[1] |

| Molar Mass | 330.46 g/mol | ChemBK[2] |

| Melting Point | 63-65 °C | ChemBK[2] |

| Boiling Point | 206 °C at 15 mmHg | ChemBK[2] |

| Density | 1.063 g/cm³ | ChemBK[2] |

| IUPAC Name | 2,4-bis(2-phenylpropan-2-yl)phenol | PubChem[1] |

The relatively high molar mass and the presence of bulky, non-polar cumyl groups suggest that 2,4-dicumylphenol likely has low water solubility and a higher affinity for organic matter in soil and sediment.

Potential Environmental Fate Pathways

The environmental fate of an organic compound is primarily governed by biodegradation, photodegradation, hydrolysis, and bioaccumulation.

Biodegradation is a key process for the removal of organic pollutants from the environment. While no specific studies on the biodegradation of 2,4-dicumylphenol were identified, research on other substituted phenols provides valuable insights.

Analogue Insights (2,4-Dichlorophenol):

Phenolic compounds, due to their aromatic structure, can be recalcitrant to biodegradation. However, various microorganisms have been shown to degrade chlorinated phenols. The initial step often involves hydroxylation of the aromatic ring by monooxygenases, leading to catecholic derivatives which are then susceptible to ring cleavage by dioxygenases.[3]

-

Aerobic Biodegradation: Studies on 2,4-dichlorophenol (2,4-DCP) have demonstrated its degradation by various bacterial strains. For instance, a Micrococcus sp. was shown to use 2,4-DCP as a sole carbon and energy source, with significant degradation observed over 10 days.[4] Another study using a commercial strain of P. putida optimized the aerobic biodegradation of 2,4-DCP, achieving a maximum degradation rate of 41.8 mg L⁻¹ h⁻¹.[5] A study on bacteria isolated from industrial wastewater found that Lysinibacillus sp. could degrade up to 89.31% of 2,4-di-tert-butylphenol (a structural isomer of another phenol derivative) within seven days.[6]

-

Anaerobic Biodegradation: Under anaerobic conditions, the degradation pathway for chlorinated phenols often involves sequential dehalogenation. For 2,4-DCP in freshwater sediments, the proposed pathway is dechlorination to 4-chlorophenol, then to phenol, followed by carboxylation to benzoate, and finally degradation to methane and CO2.[7]

Given the bulky cumyl groups on 2,4-dicumylphenol, its biodegradation rate is likely to be slower than that of less substituted phenols like 2,4-DCP. The steric hindrance may impede enzymatic attack.

Experimental Protocol: Aerobic Biodegradation of 2,4-DCP by P. putida

This protocol is based on a study optimizing the biodegradation of 2,4-DCP.[5]

-

Immobilization of Bacteria: A commercial consortium dominated by P. putida is immobilized in a Polyvinyl Alcohol (PVA) gel matrix.

-

Bioreactor Setup: Batch experiments are conducted in a Spouted Bed Bioreactor (SBBR).

-

Experimental Conditions: The study investigated the effects of temperature, initial pH, and initial 2,4-DCP concentration.

-

Optimization: Response Surface Methodology (RSM) was used to determine the optimal conditions for degradation.

-

Analysis: The concentration of 2,4-DCP is monitored over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

-

Results: The optimal conditions were found to be a temperature of 32.6°C, a pH of 5.0, and an initial DCP concentration of 70.5 mg L⁻¹, resulting in a maximum predicted degradation rate of 41.8 mg L⁻¹ h⁻¹.[5]

Logical Workflow for Biodegradation Assessment

Caption: Workflow for optimizing the biodegradation of a phenolic compound.

Photodegradation, or photolysis, is the breakdown of compounds by light. This can be a significant environmental fate process for compounds present in sunlit surface waters.

Analogue Insights (2,4-Dichlorophenol and 2,4-D):

-

Direct Photolysis: The decomposition of 2,4-dichlorophenoxyacetic acid (2,4-D) in the presence of water and ultraviolet light results in the formation of 2,4-dichlorophenol and other products.[8]

-

Photocatalytic Degradation: The presence of photocatalysts like zinc oxide (ZnO) or silver halides can significantly enhance the degradation of 2,4-DCP under UV or visible light.[9][10] For instance, complete degradation of 50 mg/L 2,4-DCP was achieved in 180 minutes using a ZnO suspension.[9] The photo-Fenton process is also effective in degrading 2,4-DCP.[11][12]

The chromophores in the 2,4-dicumylphenol molecule (the phenol ring and phenyl groups in the cumyl substituents) suggest that it has the potential to absorb UV radiation and undergo photodegradation.

Experimental Protocol: Photocatalytic Degradation of 2,4-DCP using ZnO

This protocol is based on a study of ZnO-assisted photodegradation.[9]

-

Reaction Setup: An aqueous suspension of 2,4-DCP and ZnO is prepared in a photoreactor.

-

Irradiation: The suspension is irradiated with a low-wattage UV lamp at a constant temperature (e.g., 299 K).

-

Parameter Investigation: The effects of initial 2,4-DCP concentration, photocatalyst dose, and pH are studied.

-

Sampling and Analysis: Aliquots are withdrawn at different time intervals, filtered to remove the catalyst, and analyzed for the concentration of 2,4-DCP and its degradation products using HPLC and Gas Chromatography-Mass Spectrometry (GC-MS).

-

Results: The study found that a ZnO concentration of 1.5 g L⁻¹ was optimal for the degradation of 50 mg L⁻¹ of 2,4-DCP, achieving complete removal in 180 minutes.[9]

Signaling Pathway for Photocatalytic Degradation

Caption: Generation of reactive oxygen species for photodegradation.

Hydrolysis is a chemical reaction in which a molecule of water ruptures one or more chemical bonds. Phenols are generally stable to hydrolysis under environmental conditions. The C-O bond of the hydroxyl group and the C-C bonds of the cumyl groups to the phenol ring in 2,4-dicumylphenol are not expected to be susceptible to hydrolysis.

Analogue Insights (2,4-D Esters):

While the phenol itself is stable, ester derivatives of phenols can undergo hydrolysis. For example, esters of 2,4-D hydrolyze, and the rate is dependent on the ester structure and is faster in basic water.[8] This is not directly applicable to 2,4-dicumylphenol but illustrates the stability of the core phenol structure to this process.

Bioaccumulation is the gradual accumulation of substances, such as pesticides or other chemicals, in an organism.

Analogue Insights (2,4-Dimethylphenol and 2,4-Di-tert-butylphenol):

-

2,4-dimethylphenol has a low potential for bioaccumulation, with a log Kow of 2.3 and estimated bioconcentration factors (BCFs) ranging from 4.8 to 7.0 L/kg.[13]

-

In contrast, 2,4-di-tert-butylphenol (2,4-DTBP) has been shown to accumulate in the gills and digestive glands of Asian clams (Corbicula fluminea), with the digestive gland being the primary target tissue.[14] This accumulation was correlated with biochemical markers of stress, indicating potential risk.[14]

Given its large, non-polar cumyl groups, 2,4-dicumylphenol is expected to have a higher octanol-water partition coefficient (log Kow) than 2,4-dimethylphenol, suggesting a greater potential for bioaccumulation. Its behavior might be more similar to that of 2,4-DTBP.

Quantitative Data on Bioaccumulation of Analogue Compounds

| Compound | Organism | Parameter | Value | Source |

| 2,4-Dimethylphenol | Bluegill sunfish | BCF | 150 L/kg | USDHHS 2003 (cited in[13]) |

| 2,4-Dimethylphenol | Aquatic organisms | BAF (TL2) | 4.8 L/kg | USEPA 2011b (cited in[13]) |

| 2,4-Dimethylphenol | Aquatic organisms | BAF (TL4) | 7.0 L/kg | USEPA 2011b (cited in[13]) |

| 2,4-Di-tert-butylphenol | Asian clam (Corbicula fluminea) | Bioaccumulation | Observed in gills and digestive glands | [14] |

Ecotoxicity

The GHS classification for 2,4-dicumylphenol includes the hazard statement "H413: May cause long lasting harmful effects to aquatic life".[1] This indicates that the compound is likely persistent and/or toxic to aquatic organisms.

Analogue Insights (2,4-DCP and 2,4-D):

-

2,4-DCP is known to be toxic to aquatic life and is listed as a priority pollutant by the U.S. EPA.[15][16]

-

Ester formulations of 2,4-D are toxic to fish and aquatic invertebrates.[17]

Conclusion

While direct experimental data on the environmental fate of 2,4-dicumylphenol is lacking, an analysis of its structure and the behavior of analogue compounds allows for several informed inferences. The compound is expected to have low water solubility and a tendency to partition to organic matter in soil and sediment. Its bulky structure may render it relatively resistant to rapid biodegradation compared to simpler phenols. Photodegradation in surface waters is a plausible removal mechanism. The potential for bioaccumulation is a significant concern due to its lipophilic nature. Given its classification as hazardous to aquatic life, further research into the specific environmental persistence and toxicity of 2,4-dicumylphenol is warranted to fully assess its environmental risk.

References

- 1. 2,4-Dicumylphenol | C24H26O | CID 76013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. mdpi.com [mdpi.com]

- 4. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 5. thescipub.com [thescipub.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Sequential anaerobic degradation of 2,4-dichlorophenol in freshwater sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Photocatalytic degradation of 2,4-dichlorophenol using nanomaterials silver halide catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Photo-Fenton degradation of phenol, 2,4-dichlorophenoxyacetic acid and 2,4-dichlorophenol mixture in saline solution using a falling-film solar reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 14. Exposure to environmental levels of 2,4-di-tert-butylphenol affects digestive glands and induces inflammation in Asian Clam (Corbicula fluminea) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Combined Toxicity of 2,4-Dichlorophenoxyacetic Acid and Its Metabolites 2,4-Dichlorophenol (2,4-DCP) on Two Nontarget Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. juniperpublishers.com [juniperpublishers.com]

An In-depth Technical Guide to 2,4-bis(2-phenylpropan-2-yl)phenol: From Synthesis to Commercial Availability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-bis(2-phenylpropan-2-yl)phenol, a sterically hindered phenolic compound with significant industrial applications. This document details its chemical and physical properties, provides a thorough methodology for its synthesis via Friedel-Crafts alkylation, and explores its primary roles as an antioxidant and UV stabilizer. Furthermore, it outlines the analytical techniques for its characterization, summarizes its commercial availability, and discusses the current understanding of its safety and toxicological profile. While its primary applications are in materials science, this guide also addresses the limited available information on its biological activity to provide a complete picture for researchers in the life sciences.

Introduction

This compound, also known as 2,4-dicumylphenol, is an aromatic organic compound characterized by a phenol ring substituted with two bulky 2-phenylpropan-2-yl (cumyl) groups at the ortho and para positions. This significant steric hindrance profoundly influences its chemical reactivity and physical properties, making it a valuable specialty chemical. Its primary utility lies in its function as a highly effective antioxidant and UV stabilizer for various polymers.[1] This guide aims to consolidate the available technical information on this compound, presenting it in a manner that is accessible and useful for researchers and professionals in chemistry and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 2772-45-4 | [2] |

| Molecular Formula | C₂₄H₂₆O | [2] |

| Molecular Weight | 330.46 g/mol | [2] |

| Appearance | White to yellow crystalline solid | |

| Melting Point | 63-65 °C | |

| Boiling Point | 206 °C at 15 mmHg | |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, chloroform, and toluene. | [1] |

| IUPAC Name | This compound |

Synthesis

The primary industrial synthesis of this compound is achieved through the Friedel-Crafts alkylation of phenol with α-methylstyrene.[1] This electrophilic aromatic substitution reaction is typically catalyzed by an acid.

Reaction Mechanism

The synthesis proceeds via the formation of a stable tertiary carbocation from α-methylstyrene in the presence of an acid catalyst. This carbocation then acts as the electrophile, attacking the electron-rich phenol ring. The substitution occurs preferentially at the sterically less hindered para position first, followed by substitution at one of the ortho positions.

Experimental Protocol

While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be outlined as follows:

Materials:

-

Phenol

-

α-Methylstyrene

-

Acid catalyst (e.g., p-toluenesulfonic acid, or a solid acid catalyst like Amberlyst 15)

-

Solvent (e.g., toluene or hexane)

-

Neutralizing agent (e.g., sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve phenol in the chosen solvent.

-

Add the acid catalyst to the phenol solution and heat the mixture to the desired reaction temperature (typically between 60-120 °C).

-

Slowly add α-methylstyrene to the reaction mixture through the dropping funnel. The molar ratio of phenol to α-methylstyrene is a critical parameter to control the degree of alkylation.

-

After the addition is complete, continue to stir the reaction mixture at the set temperature for a specified period to ensure complete reaction.

-

Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst by washing the organic layer with a sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent or by vacuum distillation.

Applications

Antioxidant

This compound functions as a primary antioxidant, particularly in polymer systems.[1] Its mechanism of action involves the donation of a hydrogen atom from its phenolic hydroxyl group to neutralize reactive free radicals. This process, known as Hydrogen Atom Transfer (HAT), is crucial in preventing oxidative degradation of materials.[1]

The bulky 2-phenylpropan-2-yl groups at the ortho and para positions provide steric hindrance, which stabilizes the resulting phenoxyl radical, preventing it from initiating further undesirable reactions. This structural feature enhances its antioxidant efficacy, making it comparable to or even more effective than other hindered phenols like butylated hydroxytoluene (BHT).[1]

UV Stabilizer

This compound also serves as a precursor in the synthesis of UV absorbers, which are additives used to protect materials from degradation caused by ultraviolet radiation.[1] The bulky cumyl groups contribute to the stability and compatibility of the resulting UV absorber within a polymer matrix.[1]

Analytical Characterization

Several analytical techniques are employed to confirm the identity and purity of this compound.

Table 2: Analytical Methods for Characterization

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons (¹H NMR) and carbons (¹³C NMR). |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the molecule, such as the phenolic -OH stretch and the aromatic C-H and C=C vibrations. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates the compound from a mixture and provides its mass-to-charge ratio, confirming its molecular weight and fragmentation pattern for structural elucidation. |

| High-Performance Liquid Chromatography (HPLC) | Used for the separation, identification, and quantification of the compound in a mixture, and to assess its purity. |

| Melting Point Analysis | A sharp melting point range is indicative of a pure crystalline solid. |

Commercial Availability

This compound is commercially available from a number of chemical suppliers. It is typically sold for research and development purposes in various purities.

Table 3: Selected Suppliers

| Supplier |

| Sigma-Aldrich (Merck) |

| Molport |

| Benchchem |

| Alfa Chemistry |

| BLDpharm |

Safety and Toxicology

This compound is classified with the GHS07 pictogram, indicating it can cause skin and eye irritation.[3] The hazard statements associated with this compound are H319 (Causes serious eye irritation) and H413 (May cause long lasting harmful effects to aquatic life).[3] Standard precautionary measures, such as wearing appropriate personal protective equipment (gloves, safety glasses), should be taken when handling this chemical. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Biological Activity and Drug Development Relevance

Currently, there is a lack of significant published research on the specific biological activities of this compound in the context of drug development or its interaction with specific signaling pathways. Its primary application and research focus have been in the field of industrial chemistry and materials science.

While phenolic compounds, in general, are a large class of molecules with diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects, the bulky steric hindrance of the two cumyl groups in this compound likely influences its ability to interact with biological targets such as enzymes and receptors.

For researchers in drug development, this compound could be of interest as a starting material for the synthesis of novel derivatives. The phenolic hydroxyl group provides a reactive site for further chemical modification, and the lipophilic nature of the molecule could be advantageous for certain applications. However, any potential therapeutic application would require extensive investigation into its pharmacology, toxicology, and mechanism of action in biological systems. As of now, it is not considered a drug or a drug lead.

Conclusion

This compound is a specialty chemical with well-established applications as an antioxidant and UV stabilizer in the polymer industry. Its synthesis via Friedel-Crafts alkylation is a standard process, and the compound is readily available from several commercial suppliers. While its industrial applications are clear, its biological activity and potential relevance to drug development remain largely unexplored. This technical guide provides a solid foundation of the known properties and applications of this compound, highlighting the need for further research to unlock any potential it may hold in the life sciences.

References

Methodological & Application

Application Notes and Protocols: 2,4-bis(2-phenylpropan-2-yl)phenol as a Polymer Antioxidant

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4-bis(2-phenylpropan-2-yl)phenol as a primary antioxidant for the stabilization of polymers. This document details its mechanism of action, presents a framework for performance evaluation, and offers detailed protocols for key analytical techniques.

Introduction

This compound is a sterically hindered phenolic antioxidant used to protect polymeric materials from thermo-oxidative degradation. Its molecular structure, featuring bulky 2-phenylpropan-2-yl groups at the ortho and para positions to the hydroxyl group, is key to its high efficiency and low volatility, making it particularly suitable for polymers processed at elevated temperatures. This antioxidant functions by interrupting the free-radical chain reactions that lead to the degradation of the polymer matrix, thereby preserving the mechanical, thermal, and aesthetic properties of the final product.

Mechanism of Action

The primary antioxidant activity of this compound is derived from its ability to donate a hydrogen atom from its phenolic hydroxyl group to reactive free radicals (R•, RO•, ROO•) that are formed during polymer degradation. This process is known as hydrogen atom transfer (HAT).

Upon donation of the hydrogen atom, the antioxidant is converted into a stable phenoxyl radical. The steric hindrance provided by the bulky 2-phenylpropan-2-yl groups delocalizes the unpaired electron across the aromatic ring, rendering the phenoxyl radical relatively unreactive and unable to initiate new degradation chains. This effectively terminates the auto-oxidation cycle of the polymer.

Performance Data

While specific quantitative data for this compound is not widely available in the public domain, its performance can be evaluated and compared to other standard antioxidants using the protocols outlined in this document. The following tables provide a template for presenting such data.

Table 1: Oxidative Induction Time (OIT) of Stabilized Polymers

| Polymer Matrix | Antioxidant | Concentration (wt%) | OIT at 200°C (minutes) |

| Polypropylene | None | 0 | < 1 |

| Polypropylene | This compound | 0.1 | Data to be determined |

| Polypropylene | Antioxidant X (e.g., Irganox 1010) | 0.1 | Reference Value |

| Polyethylene | None | 0 | < 1 |

| Polyethylene | This compound | 0.1 | Data to be determined |

| Polyethylene | Antioxidant Y (e.g., Irganox 1076) | 0.1 | Reference Value |

Table 2: Melt Flow Index (MFI) of Stabilized Polymers After Multiple Extrusions

| Polymer Matrix | Antioxidant | Concentration (wt%) | MFI (g/10 min) after 1st Pass | MFI (g/10 min) after 5th Pass | % Change in MFI |

| Polypropylene | None | 0 | Initial Value | Final Value | % Change |

| Polypropylene | This compound | 0.1 | Data to be determined | Data to be determined | Data to be determined |

| Polypropylene | Antioxidant X (e.g., Irganox 1010) | 0.1 | Reference Value | Reference Value | Reference Value |

| Polyethylene | None | 0 | Initial Value | Final Value | % Change |